molecular formula C14H14N2O4 B11041184 1-acetyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11041184
M. Wt: 274.27 g/mol
InChI Key: RQWRNZHQIGKFPP-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a benzodioxin ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, followed by its coupling with a suitable amine to form the intermediate. This intermediate is then subjected to cyclization and acetylation to yield the final product. Key reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Acetyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents for treating various diseases.

    Industry: Its unique structure may be useful in the development of new materials with specific properties, such as polymers or coatings.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

1-acetyl-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2H-pyrrol-5-one

InChI

InChI=1S/C14H14N2O4/c1-9(17)16-8-11(7-14(16)18)15-10-2-3-12-13(6-10)20-5-4-19-12/h2-3,6-7,15H,4-5,8H2,1H3

InChI Key

RQWRNZHQIGKFPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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